molecular formula C13H11F2N3 B12885601 2-Amino-1-(2,4-difluorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile

2-Amino-1-(2,4-difluorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile

Cat. No.: B12885601
M. Wt: 247.24 g/mol
InChI Key: AVUQQQLXWWIXCP-UHFFFAOYSA-N
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Description

2-Amino-1-(2,4-difluorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile is a heterocyclic organic compound It contains a pyrrole ring substituted with amino, difluorophenyl, dimethyl, and carbonitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(2,4-difluorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile typically involves multi-step organic reactions One common method includes the reaction of 2,4-difluoroaniline with acetylacetone to form an intermediate, which is then cyclized to produce the pyrrole ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(2,4-difluorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonitrile group can be reduced to form amines.

    Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or chlorinating agents.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amines derived from the reduction of the carbonitrile group.

    Substitution: Halogenated derivatives of the compound.

Scientific Research Applications

2-Amino-1-(2,4-difluorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, antimicrobial, and anticancer properties.

    Materials Science: The compound is used in the development of organic semiconductors and other advanced materials.

    Organic Synthesis: It serves as an intermediate in the synthesis of various heterocyclic compounds.

Mechanism of Action

The mechanism of action of 2-Amino-1-(2,4-difluorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The difluorophenyl group can enhance binding affinity to target proteins, while the pyrrole ring can facilitate interactions with active sites.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-(2,4-difluorophenyl)thiazole
  • 2-Amino-1-(2,4-difluorophenyl)ethanol
  • 2-Amino-4-(3,4-difluorophenyl)thiazole

Uniqueness

2-Amino-1-(2,4-difluorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. The presence of both amino and carbonitrile groups allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry.

Properties

Molecular Formula

C13H11F2N3

Molecular Weight

247.24 g/mol

IUPAC Name

2-amino-1-(2,4-difluorophenyl)-4,5-dimethylpyrrole-3-carbonitrile

InChI

InChI=1S/C13H11F2N3/c1-7-8(2)18(13(17)10(7)6-16)12-4-3-9(14)5-11(12)15/h3-5H,17H2,1-2H3

InChI Key

AVUQQQLXWWIXCP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=C1C#N)N)C2=C(C=C(C=C2)F)F)C

Origin of Product

United States

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